L-isoleucine isopropyl amide
Description
Overview of α-Amino Acid Derivatives in Organic and Bioorganic Chemistry
Alpha-amino acids are the fundamental building blocks of proteins and peptides, essential molecules for life. researchgate.nett3db.ca Beyond their natural role, the chemical modification of α-amino acids to create derivatives is a vast and active area of research. researchgate.netmedchemexpress.com These derivatives, which can include esters, amides, and N-acylated compounds, serve as crucial tools in drug discovery, materials science, and biochemical studies. ontosight.ai The synthesis of unnatural α-amino acid derivatives, for example, allows for the construction of peptides with enhanced stability, specific conformational properties, or novel biological activities. soton.ac.uk Modifications at the amino group, the carboxylic acid group, or the side chain of an amino acid can profoundly alter its physicochemical properties and biological function. lmdb.ca This chemical versatility makes α-amino acid derivatives a rich source of molecular diversity for developing new fungicides, pharmaceuticals, and research probes. ontosight.ainih.gov
The Unique Role of Amide Functionality in Biological Systems and Chemical Synthesis
The amide bond is of paramount importance in biology, most notably as the peptide bond that links amino acids together to form the backbone of proteins. unec-jeas.com This linkage is characterized by significant stability, which is crucial for maintaining protein structure in aqueous biological environments. unec-jeas.com The planarity of the peptide bond, a result of resonance delocalization, restricts the conformational freedom of the polypeptide chain, influencing protein folding and the formation of secondary structures like alpha-helices and beta-sheets. unec-jeas.com
In chemical synthesis, the formation of amide bonds is one of the most frequently performed transformations. unec-jeas.com While the direct reaction between a carboxylic acid and an amine is possible, it often requires harsh conditions. Consequently, numerous methods have been developed to facilitate amide bond formation under milder conditions, typically involving the "activation" of the carboxylic acid. unec-jeas.com Amides are also valuable intermediates in organic synthesis. unec-jeas.com The amide functional group is present in a wide array of pharmaceuticals and biologically active compounds, where it can influence properties such as solubility, stability, and the ability to form hydrogen bonds, which is critical for binding to biological targets like enzymes and receptors. unec-jeas.comunec-jeas.com
Contextualization of L-Isoleucine as a Branched-Chain Amino Acid Precursor in Amide Chemistry
L-isoleucine is one of the three proteinogenic branched-chain amino acids (BCAAs), along with leucine (B10760876) and valine. It is an essential amino acid for humans, meaning it must be obtained through diet. wikipedia.org Its structure features a chiral side chain, making it one of the four amino acids with two stereocenters. The hydrophobic, nonpolar side chain of isoleucine plays a significant role in the hydrophobic interactions that drive protein folding and stabilize the core of globular proteins. nih.gov
As a precursor in amide chemistry, L-isoleucine provides a unique structural motif. The branched, bulky side chain can influence the reactivity of the parent molecule and the properties of the resulting amide. For instance, the steric hindrance from the sec-butyl side chain can affect the kinetics of amide bond formation and the conformational preferences of the final product. Derivatives of L-isoleucine, including amides, are explored for various applications, from their use in peptide synthesis to their potential as therapeutic agents. ontosight.ai For example, L-isoleucine and its analogs have been studied for their ability to induce the expression of antimicrobial peptides. nih.gov Furthermore, L-isoleucine-derived compounds are being investigated as potential fungicides. nih.gov
Scope and Academic Relevance of Research on L-Isoleucine Isopropyl Amide and Related Analogs
Direct and extensive research focused solely on this compound is limited in publicly available literature. However, its academic relevance can be understood by examining studies on closely related analogs. The synthesis and properties of various L-isoleucine amides and other derivatives are of significant interest in medicinal and agricultural chemistry. ontosight.ainih.gov
Computational studies have been performed on a series of amide derivatives of L-isoleucine to evaluate their drug-likeness and other bioactive properties, suggesting that such modifications can yield compounds with favorable pharmacokinetic profiles. unec-jeas.comunec-jeas.com Research into L-isoleucine-derived amide-hydrazide compounds has identified candidates with potent fungicidal activity, highlighting the potential of this class of molecules in agriculture. nih.gov Moreover, the synthesis of N-alkylated amino acid amides is a common strategy in the development of peptide-based drugs and protease inhibitors. For example, a patent for cathepsin C inhibitors describes the synthesis of N-methyl-L-isoleucinamide derivatives as intermediates. google.com
The study of simple N-alkyl amides like this compound can provide fundamental data on how side-chain modifications affect conformation, hydrogen bonding patterns, and biological activity. This information is valuable for designing more complex peptide and peptidomimetic structures. Therefore, while this compound itself may not be the primary subject of numerous studies, it represents a fundamental structure within the broader and highly relevant research area of L-isoleucine derivatives.
Data Tables
Physicochemical Properties of L-Isoleucine and a Related Amide
| Property | L-Isoleucine | L-Isoleucinamide |
| CAS Number | 73-32-5 nih.gov | 14445-54-6 nih.gov |
| Molecular Formula | C₆H₁₃NO₂ nih.gov | C₆H₁₄N₂O nih.gov |
| Molecular Weight | 131.17 g/mol nih.gov | 130.19 g/mol nih.gov |
| Physical Description | Waxy, shiny leaflets nih.gov | Solid (Predicted) |
| Water Solubility | 41.2 g/L at 25 °C nih.gov | High (Predicted) |
| Melting Point | 284 °C (decomposes) nist.gov | Not available |
| XLogP3 | -1.7 nih.gov | -0.1 nih.gov |
Data sourced from PubChem. nih.govnih.gov
Theoretical Data for Amide Derivatives of L-Isoleucine
A computational study using Density Functional Theory (DFT) analyzed various amide derivatives of L-isoleucine. The following table summarizes some of the calculated properties, which indicate their potential as drug candidates.
| Derivative Type | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Predicted Activity |
| Amide-Benzaldehyde Derivatives | -6.2 to -6.5 | -1.8 to -2.1 | 4.1 to 4.5 | Non-carcinogenic, good oral bioavailability predicted unec-jeas.com |
| Amide-Quinoline Derivatives | -6.1 to -6.4 | -2.2 to -2.5 | 3.7 to 4.1 | Promising anti-cancer activity suggested unec-jeas.com |
This data is based on theoretical calculations from a 2022 study and serves to illustrate the research interest in this class of compounds. unec-jeas.comunec-jeas.com
Spectroscopic Data for Representative L-Isoleucine Derivatives
Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are crucial for characterizing amino acid derivatives. The chemical shifts (δ) and coupling constants (J) are sensitive to the stereochemistry and local chemical environment.
| Compound | Solvent | ¹H NMR (α-CH) | ¹³C NMR (α-C) | Reference |
| N-Benzoyl-L-isoleucine methyl ester | Not specified | δ 4.70 ppm (dd, J=8.6, 5.2 Hz) | Not specified | rsc.org |
| N-Benzoyl-D-allo-isoleucine methyl ester | Not specified | δ 4.90 ppm (dd, J=9.0, 4.3 Hz) | Not specified | rsc.org |
| Various L-Isoleucine Derivatives | CDCl₃, CD₃OD, (CD₃)₂SO | Chemical shifts and coupling constants vary significantly with derivatization and solvent. | The α-carbon signal is a key indicator for differentiating diastereomers. | rsc.orgresearchgate.net |
This table illustrates how NMR spectroscopy can differentiate between diastereomers of L-isoleucine derivatives. The exact values for this compound would require experimental determination.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S,3S)-2-amino-3-methyl-N-propan-2-ylpentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O/c1-5-7(4)8(10)9(12)11-6(2)3/h6-8H,5,10H2,1-4H3,(H,11,12)/t7-,8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCUPSOZUSVGUIK-YUMQZZPRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)NC(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for L Isoleucine Isopropyl Amide and Its Stereochemical Control
Strategies for Amide Bond Formation Involving L-Isoleucine and Isopropylamine (B41738)
The core of synthesizing L-isoleucine isopropyl amide lies in the formation of a stable amide bond between the carboxyl group of L-isoleucine and the amino group of isopropylamine. The primary challenge is to activate the carboxylic acid for nucleophilic attack by the amine without inducing racemization at the alpha-carbon of the amino acid.
Direct Coupling Reagents and Conditions
Direct coupling involves the use of specific reagents that activate the carboxylic acid of L-isoleucine, facilitating its reaction with isopropylamine. The choice of coupling reagent and reaction conditions is critical for maximizing yield and minimizing side reactions, particularly racemization. bachem.comiris-biotech.de
Commonly employed coupling reagents include carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC), often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress racemization and improve reaction efficiency. bachem.comresearchgate.netpeptide.com Phosphonium salts, like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP), and uronium salts, such as O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), are also highly effective. peptide.comnih.govnih.gov These reagents convert the carboxylic acid into a highly reactive intermediate that readily couples with the amine. iris-biotech.de
The reaction is typically carried out in aprotic solvents like dichloromethane (B109758) (DCM) or dimethylformamide (DMF) at room temperature. researchgate.netnih.gov The presence of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), is often required to neutralize any acid formed during the reaction. nih.gov
Table 1: Common Coupling Reagents for Amide Bond Formation
| Reagent Class | Example Reagent | Additive (if common) | Key Characteristics |
|---|---|---|---|
| Carbodiimides | DCC, DIC, EDC | HOBt, HOSu | Widely used, cost-effective; byproduct removal can be an issue. bachem.compeptide.com |
| Phosphonium Salts | BOP, PyAOP | N/A | High reactivity, low racemization; BOP byproduct is carcinogenic. bachem.compeptide.com |
Enzymatic and Biocatalytic Approaches to L-Isoleucine Amide Synthesis
Biocatalytic methods offer a green and highly selective alternative to traditional chemical synthesis for forming amide bonds. nih.gov These approaches utilize enzymes, such as lipases, proteases, or specialized amide bond synthetases, which operate under mild, aqueous conditions and exhibit high stereospecificity, thus preventing racemization. nih.govnih.govmanchester.ac.uk
Enzymatic synthesis can proceed through several mechanisms. Hydrolases like lipases or proteases can catalyze the reverse reaction of hydrolysis, forming an amide bond from a carboxylic acid (or its ester) and an amine. nih.govnih.gov This process often involves an acyl-enzyme intermediate. nih.gov Another strategy involves ATP-dependent enzymes, such as amide bond synthetases (ABS), which activate the carboxylic acid via an acyl-adenylate or acyl-phosphate intermediate before condensation with the amine. nih.govresearchgate.netrsc.org This method can be performed in vitro with isolated enzymes or in vivo using whole-cell systems. researchgate.net
A promising pathway is the ester-amide interconversion, where an enzyme first catalyzes the formation of an amino acid ester, which then undergoes aminolysis with the target amine to form the final amide. nih.gov This cascade reaction expands the substrate scope for biocatalytic amide synthesis. nih.gov
Synthesis of this compound Derivatives and Conjugates
The L-isoleucine amide scaffold serves as a building block for more complex molecules and derivatives. Synthetic strategies are tailored to introduce additional functional groups or conjugate the L-isoleucine moiety to other molecules of interest, such as pharmacophores or bioactive compounds.
Generation of L-Isoleucine-Derived Amide-Hydrazide Compounds
Building on the core L-isoleucine amide structure, amide-hydrazide derivatives have been developed. In a study, a series of novel amide-hydrazide compounds were synthesized starting from L-isoleucine to investigate their potential as agricultural fungicides. nih.govacs.org The synthesis involves creating an initial amide bond and then introducing a hydrazide bridge, allowing for the exploration of various substituents on the hydrazide moiety to modulate biological activity. nih.gov These efforts have led to the identification of compounds with significant and broad-spectrum inhibitory activity against fungal pathogens like Rhizoctonia solani. nih.govacs.org
Synthesis of L-Isoleucine-Containing Carboxamides (e.g., Oseltamivir (B103847) Carboxamides)
L-isoleucine has been incorporated into derivatives of the antiviral drug oseltamivir to create novel carboxamides. The synthesis involves forming an amide bond between the carboxyl group of oseltamivir and the amino group of L-isoleucine. f1000research.com This reaction is typically achieved through ester aminolysis, where a mixture of oseltamivir phosphate (B84403) and L-isoleucine is refluxed in absolute ethanol (B145695) with a base like sodium hydroxide. f1000research.com This modification aims to enhance the physicochemical properties and potentially the anti-influenza activity of the parent drug. f1000research.comnih.gov The resulting oseltamivir-isoleucine carboxamide is a complex molecule integrating the structural features of both the amino acid and the antiviral agent. f1000research.com
Preparation of L-Isoleucine Isopropyl Ester as a Precursor to Amide Linkages
The synthesis of L-isoleucine isopropyl ester serves as a crucial intermediate step for subsequent amide bond formation. The ester is typically prepared through Fischer esterification, where L-isoleucine is reacted with isopropanol (B130326) in the presence of a strong acid catalyst, such as hydrogen chloride (HCl). prepchem.com This process converts the carboxylic acid group of the amino acid into an isopropyl ester, yielding L-isoleucine isopropyl ester hydrochloride. prepchem.com
This ester can then be used as an activated carboxyl component in enzymatic peptide synthesis. google.com In the presence of enzymes like serine or thiol proteases, the ester can react with an amine (the amino component) to form the desired amide linkage. google.com This two-step process, involving esterification followed by enzymatic aminolysis, is a versatile strategy for creating amide bonds with high stereochemical control.
Table 2: Compounds Mentioned in this Article
| Compound Name | Chemical Formula |
|---|---|
| L-Isoleucine | C₆H₁₃NO₂ |
| Isopropylamine | C₃H₉N |
| N,N'-dicyclohexylcarbodiimide (DCC) | C₁₃H₂₂N₂ |
| 1-hydroxybenzotriazole (HOBt) | C₆H₅N₃O |
| Oseltamivir | C₁₆H₂₈N₂O₄ |
| Hydrogen chloride (HCl) | HCl |
| Isopropanol | C₃H₈O |
| Diisopropylcarbodiimide (DIC) | C₇H₁₄N₂ |
| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) | C₁₂H₂₂N₆OP · PF₆ |
| O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) | C₁₀H₁₅N₆O · PF₆ |
| Dichloromethane (DCM) | CH₂Cl₂ |
| Dimethylformamide (DMF) | C₃H₇NO |
| Diisopropylethylamine (DIPEA) | C₈H₁₉N |
Design and Synthesis of Chiral Tetraamide Compounds from L-Isoleucine
The synthesis of complex chiral molecules from readily available starting materials is a cornerstone of modern organic chemistry. L-isoleucine, a chiral amino acid, serves as a valuable building block for constructing larger, stereochemically defined structures such as tetraamides. A common strategy involves a multi-step sequence beginning with the protection of the amino group, followed by sequential amide bond formations.
One reported pathway commences with the protection of the amino group of L-isoleucine, for instance, with a tert-butyloxycarbonyl (Boc) group, to yield N-tert-butyloxycarbonyl-L-isoleucine. researchgate.net This protected amino acid can then undergo an amidation reaction with various aromatic amines. This coupling is typically mediated by reagents such as N,N′-Dicyclohexylcarbodiimide (DCC) in the presence of an additive like 1-hydroxybenzotriazole (HOBt). researchgate.net The use of HOBt is crucial as it helps to increase the reaction yield and minimize the risk of epimerization at the chiral center. researchgate.net
Following the successful formation of the first amide bond, the Boc protecting group is removed. This deprotection is often achieved using an acid, such as trifluoroacetic acid (TFA) or acetic acid, which yields the corresponding amine derivative with a free amino group. researchgate.netacgpubs.org The final step to create the tetraamide structure involves reacting this newly exposed amino group with a suitable diacyl chloride, such as phthaloyl dichloride, in a solvent like tetrahydrofuran (B95107) (THF). researchgate.net This sequence effectively yields C2-symmetric chiral tetraamide compounds. researchgate.net
Table 1: Synthetic Pathway for L-Isoleucine-Derived Tetraamides
| Step | Reactants | Key Reagents/Solvents | Product |
| 1. Amidation | N-tert-butyloxycarbonyl-L-isoleucine, Aromatic Amine | DCC, HOBt, CHCl3 | N-Boc-L-isoleucine amide derivative |
| 2. Deprotection | N-Boc-L-isoleucine amide derivative | TFA or Acetic Acid | L-isoleucine amide derivative (free amine) |
| 3. Final Amidation | L-isoleucine amide derivative, Phthaloyl dichloride | THF | Chiral Tetraamide Compound |
Control of Stereoselectivity and Racemization in L-Isoleucine Amide Synthesis
Maintaining the stereochemical integrity of the α-carbon is a critical challenge in the synthesis of peptides and amides from chiral amino acids like L-isoleucine. Racemization, the conversion of a pure enantiomer into a mixture of enantiomers, can occur during the activation and coupling steps, compromising the purity and biological activity of the final product. oup.comhighfine.com
Mechanistic Investigations of α-Carbon Racemization During Amide Coupling
The primary mechanism for racemization of the α-carbon during amide bond formation is widely understood to proceed through the formation of a 5(4H)-oxazolone, also known as an azlactone. oup.com This process begins when the carboxylic acid of the N-protected amino acid is activated by a coupling reagent. Once activated, the intermediate can follow two pathways. It can react directly with the amine nucleophile to form the desired amide bond without loss of stereochemistry. oup.com
Alternatively, the activated intermediate can cyclize to form the azlactone. The α-proton of this azlactone intermediate is significantly more acidic and can be abstracted by a base present in the reaction mixture. This deprotonation leads to the formation of a planar, achiral enolate intermediate. Subsequent reprotonation can occur from either face, leading to a mixture of L- and D-isomers, thereby causing racemization. oup.com The amine that acts as the nucleophile for the amide bond formation can also function as the base that facilitates this racemization. oup.com Studies have shown that significant racemization can occur in reactions on solid supports like silica (B1680970) gel, which was unexpected when compared to similar reactions in solution. oup.com
Influence of Catalysts and Reaction Conditions on Enantiopurity
The extent of racemization is highly dependent on the choice of coupling reagents, additives, bases, solvents, and protecting groups. highfine.comnih.gov Careful selection of these parameters is essential to preserve the enantiopurity of the L-isoleucine derivative.
Coupling Reagents and Additives: Different coupling reagents activate the carboxylic acid in distinct ways, leading to varying degrees of racemization. For instance, carbodiimides like DIC are known to cause significant racemization if used alone. highfine.comnih.gov To suppress this, additives are commonly employed. Additives such as 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) can react with the activated amino acid to form a reactive ester intermediate. highfine.com These intermediates are more resistant to azlactone formation and subsequent racemization. highfine.com Studies on racemization-prone amino acids like cysteine and histidine have shown that the combination of DIC/Oxyma is particularly effective at preventing racemization compared to uronium/aminium-based reagents like HATU or HCTU used with bases like N-methylmorpholine (NMM). nih.gov
Influence of Tertiary Amines: The base used in the coupling reaction plays a critical role. A study on the coupling of acetyl-L-isoleucine with glycine (B1666218) ethyl ester demonstrated the profound effect of different tertiary amines on the degree of racemization. rsc.org Sterically hindered amines, such as NN-Di-isopropylethylamine (DIPEA), generally lead to less racemization compared to less hindered bases like triethylamine (B128534) (TEA). rsc.org
Table 2: Effect of Tertiary Amine on Racemization of Acetyl-L-Isoleucine Data sourced from a study on the coupling of acetyl-L-isoleucine and glycine ethyl ester. rsc.org
| Coupling Reagent | Solvent | Tertiary Amine | Extent of Racemization (%) |
| Dicyclohexylcarbodiimide | Chloroform | Triethylamine | 9 |
| Dicyclohexylcarbodiimide | Chloroform | NN-Di-isopropylethylamine | 10 |
| Dicyclohexylcarbodiimide | Chloroform | Tribenzylamine | 10 |
| Dicyclohexylcarbodiimide | Dimethylformamide | Triethylamine | 37 |
| Dicyclohexylcarbodiimide | Dimethylformamide | NN-Di-isopropylethylamine | 25 |
| Dicyclohexylcarbodiimide | Dimethylformamide | Tribenzylamine | 5 |
| N-Ethyl-5-phenylisoxazolium-3'-sulphonate | Acetonitrile | Triethylamine | 20 |
| N-Ethyl-5-phenylisoxazolium-3'-sulphonate | Acetonitrile | NN-Di-isopropylethylamine | 12 |
| N-Ethyl-5-phenylisoxazolium-3'-sulphonate | Acetonitrile | Tribenzylamine | 4 |
Protecting Groups: The nature of the N-terminal protecting group also influences the rate of racemization. Carbamate-based protecting groups like Fmoc and Boc are standard, but the activated intermediates they form are susceptible to racemization. nih.gov Research into alternative protecting groups has shown that groups like 2,4-dinitrobenzenesulfonyl (DNPBS) can be superior in suppressing α-carbon racemization, even when using coupling reagents that typically induce higher levels of racemization with Fmoc-protected amino acids. nih.gov
Biocatalysis: An emerging advanced methodology for controlling stereoselectivity involves the use of enzymes. Amide Bond Synthetases (ABSs) are enzymes that catalyze the ATP-dependent formation of an amide bond from a carboxylic acid and an amine. acs.orgnih.gov This biocatalytic approach offers high enantioselectivity under mild reaction conditions, providing a green alternative to traditional chemical methods. acs.org
Molecular Structure, Conformation, and Intermolecular Interactions of L Isoleucine Isopropyl Amide Systems
Conformational Analysis of L-Isoleucine Amide Backbone and Side Chains
The three-dimensional structures of L-isoleucine derivatives in both solid and solution states are experimentally accessible through advanced spectroscopic and diffraction techniques. X-ray crystallography provides a high-resolution static picture of the molecule's conformation in a crystal lattice. Studies on related L-isoleucine-containing compounds have shown that the crystal packing forces can select for specific conformers, but the observed structures consistently highlight the robustness of the isoleucine hydrogen bond network, which plays a key role in its structural integrity. For L-isoleucine isopropyl amide, a crystal structure would precisely define the bond lengths, bond angles, and the specific backbone (ϕ, ψ) and side-chain (χ1, χ2) torsional angles adopted in the solid state.
In solution, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for conformational analysis. medium.com Multidimensional NMR experiments can be used to determine the populations of different rotameric states. nih.gov For the isoleucine side chain, measurements of scalar coupling constants (J-couplings) and Nuclear Overhauser Effects (NOEs) provide direct evidence of the through-bond and through-space relationships between atoms, allowing for the characterization of the χ1 and χ2 dihedral angles. nih.gov Specifically, 13C chemical shifts of the side-chain carbons, particularly the Cδ1 methyl group, are highly sensitive to the χ2 angle, providing a simple and effective method for quantifying the distribution of side-chain rotamers in solution. nih.gov
Computational methods, such as molecular dynamics simulations, complement experimental techniques by providing a detailed picture of the dynamic equilibrium between different conformers. All-atom hard-sphere Langevin Dynamics simulations on isoleucine dipeptide mimetics (e.g., N-acetyl-L-Ile-methylamide), which serve as excellent models for this compound, have been used to explicitly determine the relative populations of side-chain dihedral angle combinations. nih.govyale.edu
These simulations reveal that the populations of side-chain conformers (rotamers) are strongly correlated with the backbone conformation (defined by ϕ and ψ angles). The steric bulk of the isoleucine side chain significantly restricts the allowable conformational space. The most populated side-chain conformations are determined by local steric constraints. yale.edu Theoretical models predict that transitions between different side-chain conformations can be infrequent, as they often require coordinated motions to avoid steric clashes. nih.govyale.edu
| Backbone Region | (ϕ, ψ) Range (approx.) | Most Probable (χ1, χ2) Conformation | Relative Population | Notes |
|---|---|---|---|---|
| β-sheet | (-135°, +135°) | (-60°, 180°) | High | This region allows for the most favorable side-chain orientations with minimal steric hindrance. |
| α-helical | (-60°, -45°) | (-60°, 180°) | Moderate | Steric interactions with the main chain slightly reduce the population compared to the β-sheet region. |
| Bridge Region | Variable | (-60°, 60°) | Low | Transitions between α and β regions occur here; side-chain conformations are more varied but less populated. |
| Other Regions | N/A | (180°, 60°), (180°, 180°) | Very Low | These conformations are generally sterically disfavored due to clashes between side-chain and backbone atoms. |
Investigations of Intramolecular Hydrogen Bonding and Steric Effects
The conformational preferences of this compound are heavily influenced by a balance of intramolecular forces. The branched nature of the isoleucine side chain at the β-carbon is a primary source of steric hindrance. This steric bulk restricts the rotation around the Cα-Cβ bond (χ1 angle), disfavoring certain rotamers due to clashes between the side-chain methyl groups and the peptide backbone atoms. nthu.edu.tw For a transition between different side-chain conformations to occur, the molecule must overcome an energetic barrier, which often involves transient increases in bond angles to avoid these steric clashes. nih.govyale.edu
Intramolecular hydrogen bonding can also play a significant role in stabilizing specific conformations. In non-polar solvents, a hydrogen bond can form between the N-H group of the amide backbone and the carbonyl oxygen of the same amide group, leading to folded structures. nih.govresearchgate.net The formation of a strong intramolecular hydrogen bond can significantly alter the conformational equilibrium. nih.gov For this compound, the potential exists for hydrogen bonding between the N-H of the isoleucine residue and the carbonyl oxygen of the isopropyl amide, or vice versa, which would constrain the flexibility of the molecule and favor more compact structures. The strength and population of such hydrogen bonds are highly dependent on the solvent environment. nih.gov
Molecular Recognition and Binding Properties of L-Isoleucine Amide Derivatives
The specific three-dimensional shape and distribution of functional groups in L-isoleucine amide derivatives dictate their ability to engage in molecular recognition events, such as binding to a biological receptor or participating in self-assembly processes.
In silico molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein). science.gov This method is instrumental in rational drug design and involves simulating the binding process to estimate the strength and type of interaction.
A typical docking study for this compound would involve:
Preparation of Structures: Obtaining or building 3D models of the ligand (this compound) and the target receptor.
Defining the Binding Site: Identifying the cavity or pocket on the receptor where the ligand is expected to bind.
Docking Simulation: Using a scoring algorithm, the program samples a large number of possible conformations and orientations of the ligand within the binding site.
Analysis: The results are ranked based on a score that estimates the binding affinity. The top-ranked poses reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and van der Waals forces, that stabilize the ligand-receptor complex.
The bulky, hydrophobic isopropyl and sec-butyl groups of this compound would be expected to favor binding to hydrophobic pockets in a receptor, while the amide N-H and C=O groups provide opportunities for specific hydrogen bonding interactions that enhance binding affinity and selectivity.
The interaction of a molecule with its solvent environment is fundamental to its behavior. Solvation thermodynamics quantify the energetic changes (free energy, enthalpy, and entropy) that occur when a solute is transferred from a vacuum or gas phase into a solvent, such as water. For L-isoleucine derivatives, which possess both nonpolar (the side chain) and polar (the amide backbone) components, solvation is a complex process. nih.gov
| Thermodynamic Parameter | Value (kcal/mol) | Interpretation |
|---|---|---|
| Excess Free Energy of Hydration (Δμex) | -1.2 ± 0.2 | Indicates a favorable interaction with water, despite the hydrophobic side chain. |
| Excess Enthalpy of Hydration (Δhex) | -7.1 ± 0.4 | Shows that the solvation process is strongly exothermic (releases heat), driven by favorable solute-water interactions. |
| Excess Entropy of Hydration (-TΔsex) | 5.9 ± 0.4 | The large, positive value reflects a significant ordering of water molecules around the nonpolar side chain, which is entropically unfavorable. |
Computational and Theoretical Investigations of L Isoleucine Isopropyl Amide
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are employed to solve the electronic Schrödinger equation, providing fundamental information about a molecule's structure, stability, and reactivity.
Geometric and electronic properties of L-isoleucine amide derivatives have been calculated using DFT at the B3LYP/6-31+G(d,p) level of theory. unec-jeas.com Such studies typically involve optimizing the molecule's geometry to find its most stable, lowest-energy conformation. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity and kinetic stability. unec-jeas.com A smaller energy gap suggests that the molecule is more polarizable and has higher chemical reactivity. unec-jeas.com
Molecular Electrostatic Potential (MEP) maps are also generated from DFT calculations. These maps illustrate the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For amide derivatives, the MEP typically shows the highest electron density localized on the oxygen atom of the carbonyl group, making it a likely site for electrophilic attack and hydrogen bond interactions. unec-jeas.com
The table below presents representative theoretical data for an amide derivative of L-isoleucine, illustrating typical outputs from DFT calculations. unec-jeas.com
| Parameter | Value |
| EHOMO (eV) | -7.12 |
| ELUMO (eV) | -0.45 |
| Energy Gap (ΔE) (eV) | 6.67 |
| Dipole Moment (Debye) | 3.54 |
| Total Energy (Hartree) | -633.95 |
This interactive table contains data derived from DFT/B3LYP/6-31+G(d,p) calculations on a related L-isoleucine amide derivative, serving as an example of the computational results. unec-jeas.com
Ab initio (Latin for "from the beginning") methods are quantum chemistry calculations that rely on first principles without the use of experimental data. These methods, such as Møller-Plesset perturbation theory (MP2) and other electron-correlated approaches, are often used to explore the conformational landscape of a molecule. nih.gov For L-isoleucine isopropyl amide, with its multiple rotatable bonds, determining the various possible low-energy conformations is crucial for understanding its behavior.
Ab initio studies involve systematically rotating the key dihedral angles within the molecule and calculating the energy at each point. This process generates a potential energy surface that reveals the locations of energy minima (stable conformers) and the energy barriers (transition states) that separate them. vu.lt For a molecule like this compound, the key torsions would include those around the Cα-Cβ bond in the isoleucine side chain and the C-N bond of the amide group. The results of these calculations can identify the most probable shapes the molecule will adopt, which is fundamental for understanding its interactions with other molecules, such as biological receptors. nih.govvu.lt
Molecular Dynamics (MD) Simulations of L-Isoleucine Amide in Solvent Environments
While quantum calculations are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion, providing a "movie" of molecular behavior in a simulated environment, such as in a solvent. nih.gov
To study this compound in a solvent, a simulation system is typically constructed by placing the molecule in a box filled with explicit solvent molecules, such as water. The interactions between all atoms are described by a force field (e.g., AMBER, CHARMM). nih.govresearchgate.net The simulation then proceeds for a set amount of time (nanoseconds to microseconds), tracking the position and velocity of every atom.
Several analyses are performed on the resulting trajectory to understand the molecule's dynamic behavior:
Root Mean Square Deviation (RMSD): This is calculated to assess the stability of the molecule's conformation over the simulation time. A stable RMSD value indicates that the molecule has reached an equilibrium state.
Root Mean Square Fluctuation (RMSF): This measures the fluctuation of individual atoms around their average positions, highlighting the most flexible regions of the molecule. For this compound, the terminal groups of the side chain and the isopropyl group would be expected to show higher flexibility.
Conformational Transitions: By monitoring the dihedral angles over time, it is possible to observe transitions between different stable conformers identified in ab initio studies. This provides insight into the conformational dynamics and the timescales on which these changes occur.
A key application of MD simulations is to investigate how a small molecule like this compound interacts with a biological macromolecule, such as a protein or enzyme. This process typically begins with molecular docking, a computational technique that predicts the preferred binding orientation of the small molecule within a target protein's binding site.
Following docking, an MD simulation of the protein-ligand complex is performed. This simulation allows the complex to relax and provides a more realistic view of the binding event. Analysis of the MD trajectory can reveal:
The stability of the binding pose over time.
Key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex.
The role of solvent molecules in mediating the interaction.
Conformational changes induced in the protein upon ligand binding.
These simulations can also be used to calculate the binding free energy, which is a quantitative measure of the affinity between the small molecule and its target macromolecule.
Statistical Mechanics and Thermodynamics of L-Isoleucine Amide Systems
Statistical mechanics bridges the gap between the microscopic properties of molecules obtained from simulations and the macroscopic thermodynamic properties that can be measured experimentally. nih.gov By analyzing the ensembles of states sampled during MD simulations, key thermodynamic quantities for this compound can be calculated.
The solvation free energy is a critical thermodynamic property that describes the energy change associated with transferring a molecule from a vacuum into a solvent. nih.gov It is a measure of a molecule's solubility and is composed of both enthalpic and entropic contributions. For amino acid derivatives, the solvation free energy is influenced by the balance between polar interactions (e.g., hydrogen bonding between the amide group and water) and nonpolar interactions (e.g., the hydrophobic effect of the isoleucine and isopropyl alkyl groups). nih.govnih.gov Studies on isoleucine-containing peptides show that solvation free energy increases with the size of the nonpolar side chain, a trend supported by increases in the solvent-accessible surface area (SASA). nih.gov
Thermodynamic functions such as heat capacity, entropy, and enthalpy can be determined for related compounds like N-acetyl amides of amino acids, providing a basis for understanding the thermodynamic properties of this compound. mdpi.comnih.gov
The table below shows standard thermodynamic functions for the closely related compound N-acetyl-L-isoleucine amide, illustrating the types of data that can be derived from computational and experimental thermodynamic studies. mdpi.com
| Thermodynamic Function | Value at 298.15 K (p = 0.1 MPa) |
| Molar Heat Capacity, Cp,m | 231.1 J·K-1·mol-1 |
| Molar Entropy, Sm | 253.2 J·K-1·mol-1 |
| Molar Enthalpy, Hm | 37.8 kJ·mol-1 |
This interactive table presents standard thermodynamic data for crystalline N-acetyl-L-isoleucine amide. mdpi.com These values provide a reference for the expected thermodynamic behavior of similar amide structures.
Biochemical and Molecular Biological Activities of L Isoleucine Isopropyl Amide Derivatives
Enzyme Interaction Studies (e.g., in vitro assays, kinetic analysis)
Detailed in vitro assays and kinetic analyses for L-isoleucine isopropyl amide are not available in the current body of scientific literature. The potential for L-isoleucine derivatives to interact with enzymes like isoleucyl-tRNA synthetase is an area of interest, but specific studies on the isopropyl amide are absent.
Inhibition or Activation of Specific Enzymes (e.g., Isoleucyl aminoacyl tRNA synthetase)
There is no specific data available from experimental studies detailing the inhibition or activation of isoleucyl-tRNA synthetase or other enzymes by this compound. Isoleucyl-tRNA synthetase (IleRS) is a critical enzyme in protein biosynthesis, responsible for attaching the amino acid isoleucine to its corresponding tRNA molecule (tRNAIle). This process, known as aminoacylation, is a vital step in translating the genetic code into protein. Because of its essential role, IleRS is a target for certain antimicrobial compounds. The enzyme possesses a "double-sieve" mechanism to ensure high fidelity, activating the correct L-isoleucine substrate while hydrolyzing incorrectly activated, structurally similar amino acids like L-valine in an "editing" step. However, studies directly linking this compound to the inhibition or activation of this enzyme have not been published.
Mechanistic Elucidation of Enzyme-Substrate/Inhibitor Interactions
Without experimental evidence of interaction, no mechanistic elucidation of how this compound would bind to or modulate the activity of an enzyme like IleRS can be provided. The general mechanism of IleRS involves the binding of L-isoleucine and ATP to the enzyme's active site, forming an isoleucyl-AMP intermediate, followed by the transfer of the isoleucyl group to the tRNAIle. The interaction of any potential inhibitor would be studied to determine its mode of binding (e.g., competitive, non-competitive) and its effect on the kinetic parameters of the enzymatic reaction. Such detailed mechanistic studies for this compound are not found in the literature.
Antimicrobial and Antifungal Activity Profiling (Non-Human Pathogens)
Specific data on the efficacy of this compound against non-human pathogens, including plant pathogens and various bacterial strains, is not available in published research. While related compounds have been investigated, the direct antimicrobial and antifungal activity of this compound has not been characterized.
Efficacy Against Plant Pathogens (e.g., Rhizoctonia solani, Sclerotinia sclerotiorum)
There are no documented studies measuring the efficacy of this compound against the plant pathogens Rhizoctonia solani or Sclerotinia sclerotiorum. Rhizoctonia solani is a soil-borne fungal pathogen that causes diseases like sheath blight in rice and root rot in various other crops. Sclerotinia sclerotiorum, another widespread fungal pathogen, causes a disease commonly known as white mold on a broad range of host plants, including sunflowers and vegetables. Research has shown that more complex L-isoleucine-derived amide-hydrazide compounds exhibit inhibitory activity against these pathogens, but data for the specific isopropyl amide derivative is absent.
Activity Against Bacterial Strains (e.g., E. coli, B. subtilis)
No experimental data exists in the scientific literature regarding the antimicrobial activity of this compound against bacterial strains such as Escherichia coli or Bacillus subtilis. These bacteria are common models in antimicrobial research. Studies on the parent amino acid, L-isoleucine, did not show antimicrobial effects against these strains in specific assays.
Molecular Mechanisms of Antimicrobial Action
As there is no evidence of antimicrobial or antifungal activity for this compound, the molecular mechanisms of such action have not been investigated. Any potential mechanism would be purely speculative without supporting experimental data. For other inhibitors that target enzymes like IleRS, the mechanism of action is the disruption of protein synthesis, which is essential for microbial growth.
Antiviral Activity in Cellular Models (e.g., in vitro influenza virus inhibition)
The modification of amino acids into amide derivatives is a strategy employed in the development of therapeutic agents, with some studies suggesting a broad range of biological activities, including antiviral potential. researchgate.net While direct studies on the anti-influenza activity of this compound are not prominent in the reviewed literature, research into other L-isoleucine derivatives provides insights into their potential as antiviral compounds.
For instance, a study on symmetric molecules capped with L-isoleucine derivatives demonstrated activity against the Hepatitis C Virus (HCV). acs.org In this research, L-isoleucine was modified by reacting it with various chloroformates to create carbamate derivatives, which were then coupled to a core scaffold. These compounds were tested in a cell-based assay using a subgenomic HCV genotype 1b replicon system. The antiviral efficacy was measured by the half-maximal effective concentration (EC50), which is the concentration of the compound required to inhibit 50% of viral replication. The cytotoxicity of the compounds was also assessed and is represented by the 50% cytotoxic concentration (CC50). The selectivity index (SI50), calculated as the ratio of CC50 to EC50, provides a measure of the compound's therapeutic window.
Below is a table summarizing the in vitro anti-HCV activity of some of the synthesized L-isoleucine carbamate derivatives.
| Compound ID | Capping Group | EC₅₀ (μM) | CC₅₀ (μM) | SI₅₀ |
| 14b | L-Isoleucine ethyl carbamate | 1.1 ± 0.1 | > 10 | > 9.1 |
| 14c | L-Isoleucine butyl carbamate | 1.8 ± 0.1 | > 10 | > 5.6 |
| 14d | L-Isoleucine benzyl (B1604629) carbamate | 1.9 ± 0.1 | > 10 | > 5.3 |
| Data sourced from a study on symmetric molecules with core scaffold 3,3′-(buta-1,3-diyne-1,4-diyl)dianiline coupled with L-isoleucine carbamate derivatives. acs.org |
This data indicates that certain L-isoleucine derivatives can inhibit viral replication in vitro with low cytotoxicity. Although these compounds are carbamates and not simple amides, and the target virus is HCV, not influenza, the findings support the principle that modifying the L-isoleucine structure can yield molecules with antiviral properties. Further research would be necessary to determine if this compound or similar amide derivatives exhibit inhibitory activity against the influenza virus.
Antioxidant Activity and Associated Mechanisms at the Molecular Level
Branched-chain amino acids (BCAAs), including L-isoleucine, and their derivatives have been investigated for their antioxidant properties. jst.go.jpnih.gov The antioxidant capacity of these molecules is their ability to neutralize reactive oxygen species (ROS), which are unstable molecules that can cause damage to cells through a process known as oxidative stress.
Research has shown that BCAAs themselves possess antioxidative and free radical scavenging activity. researchgate.net One study measured the antioxidant activity of leucine (B10760876), isoleucine, and valine using the ferric thiocyanate (FTC) method to assess the inhibition of lipid peroxidation. The results indicated that valine was the most effective among the three, with 100 mM of valine showing 72.05% antioxidative activity. researchgate.net Another mechanism by which BCAAs may exert antioxidant effects is through nitric oxide (NO) scavenging. The same study found that 100 mM leucine resulted in the lowest amount of NO production in a sodium nitroprusside (SNP) assay. researchgate.net
Furthermore, studies on BCAA derivatives, such as dipeptides, have indicated that the presence of a branched-chain amino acid can enhance antioxidant activity. jst.go.jp It was noted that dipeptides containing a BCAA at the N-terminal position were preferable for higher antioxidant activity, and a free N-terminal amino group was also important for this effect. jst.go.jp Supplementation with BCAA-enriched nutrients has been shown to stimulate antioxidant DNA repair mechanisms in animal models of liver injury, suggesting another pathway through which these amino acids can mitigate oxidative stress. nih.gov
The proposed mechanisms for the antioxidant activity of amino acids and their derivatives often involve the donation of a hydrogen atom to quench free radicals. Aromatic amino acids are particularly effective due to their ability to donate a hydrogen atom from their phenolic structures, while the imidazole ring in histidine is known for its ability to chelate metals and trap lipid radicals. researchgate.net Although L-isoleucine lacks these specific structural features, its derivatives may still participate in antioxidant activities, potentially through mechanisms that are not yet fully elucidated.
| Compound Type | Assay Method | Finding |
| L-Valine (BCAA) | Ferric Thiocyanate (FTC) | Showed 72.05% antioxidative activity at 100 mM. researchgate.net |
| L-Leucine (BCAA) | Sodium Nitroprusside (SNP) | Reduced NO production to 98.52 μM at 100 mM (control: 132.20 μM). researchgate.net |
| BCAA-containing Dipeptides | Active Oxygen Method | Showed higher antioxidant activities than dipeptides without BCAAs. jst.go.jp |
| BCAA-enriched Nutrients | In vivo (rat model) | Stimulated hepatic expression of OGG1 mRNA, an antioxidant DNA repair enzyme. nih.gov |
While these findings relate to the parent amino acids and dipeptides, they form a basis for hypothesizing that this compound could possess antioxidant properties. However, dedicated studies are required to confirm and characterize such activity.
Role in Cellular Metabolism and Biosynthetic Pathways in Microorganisms or Plants
L-isoleucine is an essential amino acid, meaning it cannot be synthesized by humans and must be obtained from the diet. In microorganisms and plants, however, L-isoleucine is synthesized through specific biosynthetic pathways. The metabolic effects of L-isoleucine itself have been a subject of research, particularly its role in regulating glucose metabolism and energy balance. wisc.edunih.gov
In microorganisms like Escherichia coli, L-isoleucine biosynthesis typically starts from L-threonine. nih.gov This pathway is subject to feedback inhibition, where high levels of L-isoleucine can inhibit the enzymes involved in its own synthesis. The metabolic engineering of these pathways in bacteria is a common strategy to increase the industrial production of L-isoleucine. nih.gov
Recent research has also uncovered "underground" or alternative biosynthetic pathways for isoleucine in E. coli. These latent pathways can be activated under specific conditions, demonstrating the metabolic flexibility of microorganisms. For example, in the absence of the primary threonine-dependent pathway, E. coli can evolve to produce a key precursor, 2-ketobutyrate, from other metabolites like O-succinyl-L-homoserine, which is normally an intermediate in methionine biosynthesis. researchgate.net
In plants, the biosynthesis of L-isoleucine also follows a pathway starting from threonine, involving a series of enzymatic reactions catalyzed by enzymes such as threonine dehydratase and acetolactate synthase. nih.gov
The metabolic role of L-isoleucine extends beyond its function as a protein building block. Studies have shown that restricting dietary isoleucine can have significant metabolic benefits, such as improving insulin sensitivity and increasing energy expenditure in animal models. wisc.edunih.govresearchgate.net These effects appear to be mediated by the reprogramming of liver and adipose tissue metabolism, including the activation of the FGF21-UCP1 axis, which is involved in thermogenesis. wisc.edunih.gov
While this information pertains to the amino acid L-isoleucine, the metabolic fate and biological role of its derivatives, such as this compound, are not well-documented. It is plausible that such a derivative could interact with metabolic pathways, either by being metabolized back to L-isoleucine or by acting as an analog that influences enzymatic or signaling processes. However, without specific research, its role in the cellular metabolism of microorganisms or plants remains speculative.
Mechanistic Studies of Biological Interactions and Structure Activity Relationships Sar
Correlating Molecular Features of L-Isoleucine Isopropyl Amide Derivatives with Biological Efficacy
The biological efficacy of L-isoleucine amide derivatives is intrinsically linked to their molecular architecture. SAR studies on analogous compounds, such as L-isoleucine-derived amide-hydrazides, have provided valuable insights into the impact of various substituents on their activity. In a study focused on the development of novel fungicides, a series of 24 amide-hydrazide compounds derived from L-isoleucine were synthesized to investigate how modifications to the hydrazide bridge influence their fungicidal efficacy nih.gov.
One of the key findings from this research was the significant role of the substituents on the phenyl ring of the hydrazide moiety. For instance, compound A5 from the study, which featured a specific substitution pattern, demonstrated excellent and broad-spectrum inhibitory activity against the fungus Rhizoctonia solani. This suggests that the electronic and steric properties of the substituents are critical in modulating the biological activity of the entire molecule. The study revealed that the introduction of certain chemical groups could enhance the compound's ability to disrupt the fungal cell structure, leading to morphological changes, vacuole rupture, and cytoplasmic inhomogeneity in the mycelium nih.gov.
While these findings are on amide-hydrazide derivatives, they underscore a fundamental principle that would apply to this compound: the nature of the amide substituent is a key determinant of biological activity. The size, shape, and electronic properties of the isopropyl group in this compound would similarly govern its interactions with its biological targets.
Biophysical Characterization of Amide-Target Interactions (e.g., binding kinetics, thermodynamics)
The interaction between a small molecule like this compound and its biological target is governed by fundamental biophysical principles, including binding kinetics and thermodynamics. While specific data on this compound is not extensively available, the study of L-isoleucine itself and its behavior in biological systems provides a strong foundation for understanding these interactions.
The binding of L-isoleucine to its regulatory enzyme, threonine dehydratase (IlvA), serves as an excellent model for the types of interactions that can be expected. The binding of isoleucine to IlvA is a classic example of allosteric regulation, where the binding of the ligand to a site other than the active site modulates the enzyme's activity. The crystal structure of IlvA in complex with isoleucine reveals the precise molecular interactions involved. The amino group of isoleucine forms hydrogen bonds with the main chain carbonyl oxygen of Ile460 and the side chains of Glu347 and Asn459. The carboxyl group of isoleucine, in turn, forms hydrogen bonds with the amide nitrogen atoms of Phe352 and Ile460 nih.gov.
These specific hydrogen bonding patterns are crucial for the stable binding of isoleucine to the enzyme. The binding of isoleucine also induces conformational changes in the enzyme, which is a common feature of ligand-protein interactions. Specifically, the binding of isoleucine requires the movement of the Phe352 side chain, which initiates a cascade of conformational changes throughout the regulatory domain of the enzyme nih.gov.
Thermodynamic studies of L-isoleucine and its peptides in aqueous solutions provide further insights into the energetics of these interactions. The solvation free energy of isoleucine peptides increases with the length of the peptide chain, which is influenced by both van der Waals and electrostatic interactions nih.gov. The hydrophobic side chain of L-isoleucine also plays a significant role in its interactions with water and other molecules, which is a key factor in protein folding and stability banglajol.info.
Computational Approaches to SAR Elucidation (e.g., QSAR, pharmacophore modeling)
Computational methods are invaluable tools for elucidating the SAR of L-isoleucine amide derivatives, providing insights that can guide the design of more potent and selective compounds. Techniques such as Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are instrumental in this regard.
A computational study on amide derivatives of L-isoleucine employed Density Functional Theory (DFT) to analyze their physicochemical properties and predict their potential as drug candidates unec-jeas.com. This study calculated various molecular descriptors, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that indicates the chemical reactivity and kinetic stability of a molecule. A smaller energy gap suggests higher reactivity unec-jeas.com.
Molecular Electrostatic Potential (MEP) maps were also generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack. For the studied L-isoleucine amide derivatives, the highest electron density was typically found on the oxygen atoms of the amide group, indicating these as likely sites for electrophilic interaction. Conversely, the nitrogen atoms often exhibited a positive charge density, making them potential sites for nucleophilic attack unec-jeas.com. These computational predictions of molecular reactivity are crucial for understanding how these molecules might interact with biological targets.
The "drug-likeness" of these compounds was also assessed computationally by evaluating their adherence to Lipinski's rule of five. This rule outlines desirable physicochemical properties for orally bioavailable drugs, such as molecular weight, lipophilicity, and the number of hydrogen bond donors and acceptors unec-jeas.com.
The following table summarizes some of the calculated molecular properties for a representative L-isoleucine amide derivative from the computational study:
| Molecular Property | Calculated Value | Implication for Biological Activity |
| HOMO Energy | -0.24 eV | Relates to the molecule's ability to donate electrons. |
| LUMO Energy | -0.01 eV | Relates to the molecule's ability to accept electrons. |
| HOMO-LUMO Gap | 0.23 eV | A smaller gap suggests higher chemical reactivity. |
| Dipole Moment | 3.5 D | Indicates the polarity of the molecule, affecting solubility and binding. |
| Molecular Weight | < 500 g/mol | Complies with Lipinski's rule for drug-likeness. |
| Number of H-bond Donors | < 5 | Complies with Lipinski's rule for drug-likeness. |
| Number of H-bond Acceptors | < 10 | Complies with Lipinski's rule for drug-likeness. |
These computational approaches provide a powerful framework for understanding the SAR of this compound and its derivatives. By correlating these calculated molecular properties with experimentally determined biological activities, robust QSAR models can be developed to predict the efficacy of novel, unsynthesized analogs, thereby accelerating the drug discovery process.
Advanced Analytical Methods for the Detection and Characterization of L Isoleucine Isopropyl Amide
Chromatographic Techniques for Separation and Quantification (e.g., HPLC, GC-MS)
Chromatographic methods are fundamental for the separation and quantification of L-isoleucine isopropyl amide from complex mixtures. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and commonly employed techniques for this purpose.
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of amino acids and their derivatives. For this compound, reversed-phase HPLC (RP-HPLC) is a suitable approach, where a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. A C18 column is often the stationary phase of choice for such separations. nih.gov The mobile phase typically consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile or methanol). nih.gov Gradient elution, where the composition of the mobile phase is changed over time, can be employed to achieve optimal separation of this compound from any impurities or related compounds. nih.gov UV detection is commonly used for quantification, typically in the range of 200-220 nm where the amide bond absorbs. nih.gov For chiral separations, to distinguish this compound from its potential stereoisomers, chiral stationary phases (CSPs) or the use of chiral derivatizing agents prior to analysis is necessary. nih.govsigmaaldrich.com
Gas Chromatography-Mass Spectrometry (GC-MS) offers high resolution and sensitivity but requires the analyte to be volatile and thermally stable. Since this compound has limited volatility due to its polar nature, derivatization is a necessary prerequisite for GC-MS analysis. Silylation is a common derivatization technique where active hydrogens in the molecule are replaced with a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group. This process increases the volatility and thermal stability of the compound, making it amenable to GC analysis. The derivatized this compound is then introduced into the GC, where it is separated from other components based on its boiling point and interaction with the stationary phase of the capillary column. The separated components then enter the mass spectrometer, which provides structural information for identification and quantification.
Interactive Data Table: Illustrative HPLC and GC-MS Parameters for this compound Analysis
| Parameter | HPLC | GC-MS |
| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm) | Capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film) |
| Mobile Phase/Carrier Gas | Gradient of acetonitrile and water with 0.1% formic acid | Helium |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 210 nm | Mass Spectrometry (Electron Ionization) |
| Injection Volume | 10 µL | 1 µL (split injection) |
| Derivatization | Not required for RP-HPLC | Required (e.g., silylation with MTBSTFA) |
Mass Spectrometry Applications for Structural Confirmation and Metabolite Identification
Mass spectrometry (MS) is an indispensable tool for the structural confirmation of this compound and the identification of its potential metabolites. When coupled with a chromatographic separation technique such as LC or GC, it provides both retention time and mass-to-charge ratio (m/z) data, offering a high degree of specificity.
For the structural confirmation of this compound, high-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule. Tandem mass spectrometry (MS/MS) is employed to elicit characteristic fragmentation patterns that serve as a structural fingerprint of the compound. In a typical MS/MS experiment, the protonated molecule of this compound, [M+H]+, is selected in the first mass analyzer and then subjected to collision-induced dissociation (CID). The resulting fragment ions are then analyzed in the second mass analyzer. The fragmentation of acylated peptides and amino acids often involves the cleavage of the amide bonds. uow.edu.au For this compound, characteristic fragment ions would be expected from the loss of the isopropyl group and cleavage of the amide bond. One of the challenges in the mass spectrometric analysis of L-isoleucine derivatives is distinguishing them from their isomers, particularly leucine (B10760876) derivatives, as they have the same molecular weight. chromforum.orgacs.org Advanced MS techniques, such as high-energy collisional dissociation (HCD) and electron transfer dissociation (ETD), can generate specific fragment ions that allow for the differentiation of these isomers. acs.org
In metabolic studies, LC-MS is a powerful technique for identifying and quantifying metabolites of this compound in biological matrices. The high sensitivity and selectivity of modern mass spectrometers enable the detection of metabolites at very low concentrations. By comparing the MS and MS/MS spectra of the parent compound with those of potential metabolites, structural modifications such as hydroxylation, oxidation, or conjugation can be identified.
Interactive Data Table: Predicted Mass Spectrometric Fragments of this compound
| Ion | Predicted m/z | Description |
| [M+H]+ | 173.16 | Protonated molecule |
| [M+Na]+ | 195.14 | Sodium adduct |
| Fragment 1 | 130.11 | Loss of the isopropyl group |
| Fragment 2 | 86.09 | Isoleucine immonium ion |
| Fragment 3 | 57.07 | Butyl fragment from isoleucine side chain |
Spectroscopic Methods for Monitoring Reactions and Interactions (e.g., advanced NMR, CD spectroscopy)
Spectroscopic techniques provide valuable insights into the structure, conformation, and interactions of this compound in solution. Advanced Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) spectroscopy are particularly powerful in this regard.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound, one-dimensional (1D) NMR techniques such as ¹H and ¹³C NMR provide information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively. rsc.orgresearchgate.net The chemical shifts, coupling constants, and integration of the signals in the ¹H NMR spectrum can be used to confirm the presence of the isoleucine and isopropyl moieties. Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can be used to establish the connectivity between atoms and provide a complete structural assignment. Advanced NMR techniques are also crucial for stereochemical assignment. For instance, NMR can be used to differentiate between diastereomers, such as L-isoleucine and D-allo-isoleucine derivatives, by analyzing the chemical shifts and coupling constants of the α-protons. rsc.orgresearchgate.net Furthermore, NMR can be used to monitor the progress of reactions involving this compound and to study its interactions with other molecules, such as proteins or receptors, by observing changes in the chemical shifts and line widths of the NMR signals upon binding.
Applications of L Isoleucine Isopropyl Amide in Chemical Synthesis and Materials Science
L-Isoleucine Isopropyl Amide as a Chiral Building Block in Organic Synthesis
Chiral building blocks are essential in modern organic synthesis, particularly for the preparation of enantiomerically pure pharmaceuticals and other bioactive molecules. sigmaaldrich.com L-isoleucine, as a readily available and optically pure natural amino acid, serves as an excellent starting material for the synthesis of such building blocks. researchgate.net The derivatization of L-isoleucine into its isopropyl amide enhances its utility by modifying its steric and electronic properties while retaining the crucial chiral center.
The primary application of this compound as a chiral building block lies in its use as a chiral auxiliary. A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction. wikipedia.org The auxiliary is later removed, having imparted its chirality to the product. Amides derived from amino acids are effective chiral auxiliaries due to their conformational rigidity and the steric hindrance they can provide, which directs the approach of incoming reagents to one face of the molecule. wikipedia.org
In a typical application, this compound can be acylated at the nitrogen atom with an achiral carboxylic acid derivative. The resulting molecule can then undergo various transformations, such as alkylation or aldol (B89426) reactions, where the stereochemistry of the newly formed chiral center is controlled by the chiral environment of the this compound moiety. The bulky isopropyl and sec-butyl groups of the L-isoleucine residue create a specific steric environment that favors the formation of one diastereomer over the other. After the desired stereoselective transformation, the chiral auxiliary can be cleaved, often by hydrolysis, to yield the enantiomerically enriched product and recover the this compound.
Table 1: Examples of Asymmetric Reactions Employing Amino Acid-Derived Chiral Auxiliaries
| Reaction Type | Chiral Auxiliary (General) | Substrate | Reagent | Diastereomeric Excess (d.e.) |
| Alkylation | Phenylglycine Amide | Imine | Grignard Reagent | >95% |
| Aldol Reaction | Valine-derived Oxazolidinone | Enolate | Aldehyde | >98% |
| Diels-Alder | Phenylalanine Derivative | Diene | Dienophile | up to 90% |
| Michael Addition | Ephedrine-based Amide | Enolate | α,β-Unsaturated Ester | >90% |
This table illustrates the general effectiveness of amino acid-derived chiral auxiliaries in various asymmetric reactions. Specific results for this compound would depend on the exact reaction conditions.
Organocatalytic Applications of L-Isoleucine and its Amide Derivatives (e.g., Michael Addition)
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in asymmetric synthesis. Amino acids and their derivatives, including amides, are prominent classes of organocatalysts due to their bifunctional nature (containing both acidic and basic moieties) and inherent chirality. nih.gov L-isoleucine and its amides can act as effective organocatalysts in a variety of transformations, most notably in carbon-carbon bond-forming reactions such as the Michael addition. mdpi.com
The Michael addition is a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. researchgate.net In an organocatalytic asymmetric Michael addition, a chiral catalyst, such as an L-isoleucine derivative, facilitates the reaction to produce a product with high enantiomeric excess. The mechanism often involves the formation of a transient iminium ion or enamine intermediate with the substrate, which then undergoes the nucleophilic attack in a stereocontrolled manner.
N-alkylated C2-symmetric amino acid amide derivatives have been shown to catalyze the Michael addition of 2-hydroxy-1,4-naphthoquinone (B1674593) to β-nitrostyrene, achieving a maximum enantiomeric excess (ee) of 44%. mdpi.com While this specific study did not use the isopropyl amide, it demonstrates the potential of L-isoleucine amides in this type of reaction. The catalyst's structure, including the nature of the amide substituent, plays a crucial role in determining the efficiency and stereoselectivity of the reaction. The isopropyl group in this compound would influence the steric environment around the catalytic site, potentially impacting the enantioselectivity of the catalyzed reaction.
Table 2: Performance of Amino Acid-Derived Organocatalysts in the Asymmetric Michael Addition
| Catalyst (L-amino acid derivative) | Michael Acceptor | Michael Donor | Solvent | Yield (%) | Enantiomeric Excess (ee, %) |
| Proline Amide | Nitrostyrene | Acetone | Toluene | 85 | 92 |
| Phenylalanine Amide | Chalcone | Diethyl Malonate | Dichloromethane (B109758) | 90 | 88 |
| Threonine Derivative | Maleimide | Isobutyraldehyde | Water | 95 | 99 |
| Isoleucine Derivative (general) | α,β-Unsaturated Ketone | Thiophenol | Tetrahydrofuran (B95107) | 92 | 95 |
This table presents typical results for Michael additions catalyzed by various amino acid derivatives to showcase the general catalytic performance. The specific performance of this compound would require experimental verification.
Development of L-Isoleucine-Based Gelling Agents and Supramolecular Assemblies
Low-molecular-weight gelling agents (LMWGs) are small molecules that can self-assemble in a solvent to form a three-dimensional network, entrapping the solvent and leading to the formation of a gel. amanote.com Amino acid-based LMWGs are of particular interest due to their biocompatibility and the role of hydrogen bonding in their self-assembly process. L-isoleucine and its derivatives, including amides, have been investigated for their gelation abilities. amanote.com
The self-assembly process is driven by non-covalent interactions such as hydrogen bonding, van der Waals forces, and π-π stacking. The amide groups in this compound are capable of forming strong intermolecular hydrogen bonds, which are crucial for the formation of the fibrillar networks characteristic of supramolecular gels. The isopropyl and sec-butyl groups of the isoleucine moiety contribute to the van der Waals interactions that further stabilize the self-assembled structure.
Research has shown that L-isoleucine-based compounds can form hydrogels in water and organogels in various organic solvents. amanote.com These gels are often thermoreversible, meaning they can transition from a gel to a sol state upon heating and revert to a gel upon cooling. The properties of the resulting gel, such as its mechanical strength and thermal stability, are highly dependent on the molecular structure of the gelling agent and the nature of the solvent. The specific use of an isopropyl amide in an L-isoleucine-based gelator would influence its solubility and packing arrangement in the self-assembled state, thereby affecting the final properties of the gel.
Table 3: Gelation Properties of L-Isoleucine-Based Gelling Agents
| Gelling Agent (L-isoleucine derivative) | Solvent | Minimum Gelation Concentration (mg/mL) | Gel-to-Sol Transition Temperature (°C) |
| N-Lauroyl-L-isoleucine | Water | 5 | 65 |
| N-Stearoyl-L-isoleucine | Toluene | 10 | 80 |
| L-Isoleucine dihydrazide derivative | Cyclohexane | 8 | 75 |
| L-Isoleucine amide derivative | Isopropanol (B130326) | 12 | 70 |
This table provides illustrative data on the gelation properties of various L-isoleucine derivatives. The specific properties of this compound would need to be determined experimentally.
Role in the Synthesis of Peptide and Peptidomimetic Scaffolds
Peptides are crucial biomolecules with a wide range of biological activities. However, their therapeutic use is often limited by poor metabolic stability and low bioavailability. Peptidomimetics are compounds that mimic the structure and function of natural peptides but are designed to have improved pharmacological properties. nih.gov this compound can be incorporated into both peptide and peptidomimetic structures to modulate their properties.
In peptide synthesis, amino acid amides are often used to protect the C-terminus of an amino acid or peptide during the coupling of the next amino acid. nih.gov While methyl or benzyl (B1604629) esters are more common, other amides can also be employed. The incorporation of an L-isoleucine residue with a C-terminal isopropyl amide would result in a modified peptide with altered solubility, conformational preferences, and susceptibility to enzymatic degradation.
Table 4: Common Modifications in Peptidomimetic Design
| Modification Type | Purpose | Example |
| Backbone Modification | Increase proteolytic stability | Replacement of amide bond with a thioamide or ester |
| Side Chain Modification | Enhance binding affinity and selectivity | Incorporation of unnatural amino acids |
| Conformational Constraint | Improve receptor binding and reduce flexibility | Cyclization of the peptide backbone |
| C-terminal Modification | Increase stability and alter solubility | Conversion of carboxylic acid to an amide (e.g., isopropyl amide) |
Future Research Directions and Emerging Paradigms in L Isoleucine Amide Chemistry
Integration of Artificial Intelligence and Machine Learning in Amide Design
The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design of L-isoleucine amide derivatives. nih.govmit.edu These computational tools can rapidly screen virtual libraries of compounds, predicting their physicochemical properties, biological activities, and potential toxicities, thereby accelerating the discovery of new therapeutic agents or functional materials. mit.edunih.gov
ML models, trained on vast datasets of known amides and peptides, can identify complex structure-activity relationships (SAR) that are not immediately obvious to human researchers. nih.govresearchgate.net For instance, a generative model could design novel analogs of L-isoleucine isopropyl amide with optimized properties, such as enhanced binding affinity to a specific biological target or improved stability. researchgate.net This in silico approach minimizes the need for laborious and costly trial-and-error synthesis, making the research and development process more efficient. unec-jeas.com Reverse docking, a computational technique, can be used to screen potential protein targets for a molecule like this compound, helping to elucidate its mechanism of action. mdpi.com
The table below illustrates a hypothetical application of ML in predicting the properties of designed this compound analogs.
| Analog | Modification | Predicted Binding Affinity (pIC50) | Predicted Solubility (logS) | Predicted Property |
|---|---|---|---|---|
| LIIA-001 | Cyclopropyl instead of Isopropyl | 7.2 | -2.5 | Increased Rigidity |
| LIIA-002 | N-methylation of Amide | 6.8 | -2.1 | Improved Permeability |
| LIIA-003 | Fluorination of Isopropyl Group | 7.5 | -2.8 | Enhanced Metabolic Stability |
Exploration of Novel Biocatalytic Pathways for Amide Synthesis
The synthesis of amides, a cornerstone of pharmaceutical and chemical industries, is increasingly moving towards greener and more sustainable methods. rsc.org Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a powerful alternative to traditional chemical synthesis, which often relies on harsh reagents and generates significant waste. nih.govrug.nl
Enzymes such as lipases, amidases, and engineered ligases can facilitate the formation of the amide bond between L-isoleucine and isopropylamine (B41738) under mild, aqueous conditions. symeres.comrsc.org ATP-dependent enzymes, for example, activate the carboxylic acid of L-isoleucine through the formation of an acyl-adenylate or acyl-phosphate intermediate, which then reacts with the amine. nih.govnih.gov
Researchers are exploring various enzymatic strategies:
Hydrolases in Reverse: Lipases, which naturally hydrolyze esters, can be used in low-water environments to drive the reverse reaction—amide synthesis. rsc.org
ATP-Dependent Ligases: Enzymes like amide bond synthetases (ABS) can directly couple carboxylic acids and amines with high specificity. rsc.orgresearchgate.netmanchester.ac.uk
Enzyme Cascades: Multi-enzyme systems can be designed where one enzyme activates the amino acid and another facilitates the amide bond formation, sometimes coupled with cofactor regeneration systems to improve efficiency. rsc.org
The use of biocatalysis not only aligns with the principles of green chemistry but also provides exceptional stereospecificity, ensuring the production of optically pure L-isoleucine derivatives. symeres.com
| Enzyme Class | Mechanism | Advantages for L-Isoleucine Amide Synthesis | Reference |
|---|---|---|---|
| Lipases (e.g., CAL-B) | Acyl-enzyme intermediate | High stability, broad substrate scope, operates in non-aqueous media. | rsc.org |
| Amide Bond Synthetases (e.g., McbA) | ATP-dependent, acyl-adenylate intermediate | Direct coupling in aqueous media, high efficiency. | rsc.orgresearchgate.net |
| ATP-Grasp Enzymes | ATP-dependent, acyl-phosphate intermediate | Catalyzes diverse amide bond formations. | rsc.orgnih.gov |
| N-Acyltransferases (NATs) | Utilizes CoA-thioester intermediates | Part of efficient two-enzyme cascade systems. | rsc.org |
Advanced Material Applications of L-Isoleucine Amide-Based Polymers or Hydrogels
The unique structural features of amino acids like L-isoleucine make them excellent building blocks for novel biomaterials. nih.gov Incorporating L-isoleucine amide moieties into polymer backbones can create advanced materials such as polyester (B1180765) amides (PEAs) with tailored properties for biomedical applications. acs.orgresearchgate.net The hydrophobic side chain of L-isoleucine can influence the material's mechanical properties, degradation rate, and interaction with biological systems.
Potential applications include:
Tissue Engineering: Scaffolds made from L-isoleucine-based PEAs could support cell adhesion and proliferation, with the amide bonds providing structural integrity and the ester linkages allowing for controlled biodegradation. nih.govresearchgate.net These materials may be suitable for bone tissue engineering. researchgate.net
Drug Delivery: The amphiphilic nature of these polymers could be exploited to form micelles or nanoparticles for encapsulating and delivering therapeutic agents.
Hydrogels: L-isoleucine amide derivatives could act as low-molecular-weight gelators, forming self-assembled fibrillar networks that trap water to create hydrogels for use in regenerative medicine or as a matrix for 3D cell culture.
The synthesis of α-amino acid-based PEAs can be achieved through methods like active solution polycondensation, yielding polymers with good cytocompatibility and biodegradability. acs.org The presence of amide bonds enhances the hydrogen-bonding network, contributing to favorable thermomechanical properties. nih.gov
Expanding Mechanistic Understanding of Biological Activities
While many simple amino acid amides are explored as synthetic intermediates, their potential for direct biological activity is an area of growing interest. researchgate.netacgpubs.org For this compound, future research will focus on elucidating its potential interactions with biological systems. Recent studies on other L-isoleucine derivatives have shown activities such as fungicidal effects, highlighting the potential for this class of compounds. nih.gov
Mechanistic studies could involve:
Target Identification: Using computational docking and experimental screening assays to identify specific enzymes or receptors that this compound may bind to. mdpi.comnih.gov Metalloproteases like thermolysin, which cleave peptide bonds on the amino-side of hydrophobic residues such as isoleucine, could be an area of investigation. nih.gov
Cellular Assays: Investigating the effects of the compound on various cell lines to probe for activities such as anti-proliferative or anti-inflammatory effects. researchgate.net
Biophysical Techniques: Employing methods like Nuclear Magnetic Resonance (NMR) or X-ray crystallography to study the interaction between the amide and its biological target at an atomic level. oup.com
Understanding these mechanisms is crucial for the rational design of new bioactive molecules based on the L-isoleucine amide scaffold. nih.gov For instance, transcriptomic and metabolomic analyses of cells treated with related compounds have revealed impacts on carbohydrate and lipid metabolism pathways. nih.gov
Sustainable Synthesis Routes and Green Chemistry Initiatives
The future of chemical synthesis for compounds like this compound is intrinsically linked to the principles of green chemistry. ucl.ac.uk The goal is to develop processes that are not only efficient but also environmentally benign, minimizing waste and energy consumption. sigmaaldrich.com
Key initiatives include:
Atom-Economic Reactions: Developing catalytic methods for direct amidation of L-isoleucine with isopropylamine that avoid the use of stoichiometric activating agents, which generate significant byproducts. sigmaaldrich.comacs.org
Green Solvents: Replacing hazardous solvents like DMF and CH2Cl2, commonly used in amide synthesis, with more sustainable alternatives such as water, ionic liquids, or bio-derived solvents like Cyrene. ucl.ac.ukrsc.org
Renewable Feedstocks: Exploring pathways to synthesize L-isoleucine itself from sustainable sources. Novel methods are being developed for the synthesis of amino acids by fixing nitrogen and carbon from gases like N2 and CO2 under mild conditions. rsc.orgrsc.orgresearchgate.net Cell-free enzymatic systems are also being engineered to produce amino acids from CO2 equivalents, offering a carbon-negative synthesis route. acs.org
These approaches, combined with biocatalysis, will pave the way for manufacturing processes that are both economically viable and environmentally responsible. acs.org
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for producing L-isoleucine isopropyl amide, and what key reaction parameters influence yield?
- Methodological Answer : The synthesis typically involves coupling L-isoleucine with isopropylamine via activation of the carboxylic acid group. Common methods include using carbodiimides (e.g., EDC or DCC) as coupling agents in anhydrous solvents like dichloromethane or DMF. Critical parameters include pH control (neutral to slightly acidic), temperature (0–25°C to minimize racemization), and stoichiometric ratios of reactants . Post-synthesis purification via column chromatography or recrystallization (using ethanol/water mixtures) is essential to achieve high purity (>95%) .
Q. Which analytical techniques are most reliable for characterizing this compound, and how are they applied?
- Methodological Answer :
- NMR Spectroscopy : 1H and 13C NMR confirm structure by identifying characteristic peaks (e.g., α-proton at δ 3.8–4.2 ppm, isopropyl methyl groups at δ 0.9–1.1 ppm) .
- HPLC : Reverse-phase C18 columns with UV detection (210–220 nm) assess purity; mobile phases often combine acetonitrile and 0.1% trifluoroacetic acid .
- Mass Spectrometry : ESI-MS in positive ion mode verifies molecular weight (expected [M+H]+ ~188.2 g/mol) .
Q. How does the solubility profile of this compound vary across solvents, and what implications does this have for experimental design?
- Methodological Answer : Solubility data from analogous amino acid derivatives suggest:
- High solubility in polar aprotic solvents (DMF, DMSO) due to amide hydrogen bonding.
- Moderate solubility in ethanol (5–10 mg/mL at 25°C) and poor solubility in water (<1 mg/mL), necessitating solvent optimization for biological assays .
- Pre-formulation studies should include solubility testing in phosphate-buffered saline (pH 7.4) and cell culture media to mimic physiological conditions .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in reported stability data for this compound under varying pH and temperature conditions?
- Methodological Answer : Contradictions often arise from differences in assay matrices (e.g., aqueous vs. organic solvents). To address this:
- Conduct accelerated stability studies using HPLC to monitor degradation products (e.g., hydrolysis to L-isoleucine) under controlled pH (2–10) and temperature (4–40°C) .
- Apply kinetic modeling (Arrhenius equation) to predict shelf-life and identify critical degradation pathways .
- Cross-validate findings using orthogonal techniques like LC-MS to confirm degradation intermediates .
Q. How can researchers design in vitro assays to evaluate the biological activity of this compound while minimizing interference from its physicochemical properties?
- Methodological Answer :
- Solubility Enhancement : Use cyclodextrins or lipid-based carriers to improve aqueous solubility for cell-based assays .
- Control for Hydrolysis : Include stability checks (e.g., pre-incubate the compound in assay buffer and quantify intact compound via HPLC) .
- Dose-Response Validation : Perform parallel assays with hydrolyzed products (e.g., L-isoleucine) to distinguish intrinsic activity from artifact signals .
Q. What metabolic pathways are hypothesized for this compound based on structural analogs, and how can these be experimentally verified?
- Methodological Answer :
- Hypothesis : Likely degradation via esterases/amidases to L-isoleucine and isopropyl alcohol, analogous to L-valine derivatives .
- Verification Methods :
- In vitro : Incubate with liver microsomes/S9 fractions and track metabolite formation via LC-MS/MS .
- In silico : Use QSAR models to predict enzyme binding affinities (e.g., CYP3A4, carboxylesterases) .
Q. What statistical approaches are recommended for analyzing dose-response data in studies involving this compound?
- Methodological Answer :
- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC50/IC50 values .
- Error Analysis : Use bootstrap resampling to estimate confidence intervals for potency metrics, especially with low sample sizes .
- Outlier Detection : Apply Grubbs’ test or robust regression to exclude artifacts from solubility-limited data points .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
